molecular formula C13H14N2O2 B5620646 1-(3,4-DIMETHYLPHENYL)-4-(HYDROXYMETHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

1-(3,4-DIMETHYLPHENYL)-4-(HYDROXYMETHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B5620646
M. Wt: 230.26 g/mol
InChI Key: XGMHWNUWJIFQBO-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHYLPHENYL)-4-(HYDROXYMETHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a pyrazolone core

Preparation Methods

The synthesis of 1-(3,4-DIMETHYLPHENYL)-4-(HYDROXYMETHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolone core, followed by the introduction of the 3,4-dimethylphenyl group and the hydroxymethylidene group. Reaction conditions may include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis.

Chemical Reactions Analysis

1-(3,4-DIMETHYLPHENYL)-4-(HYDROXYMETHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxymethylidene group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-DIMETHYLPHENYL)-4-(HYDROXYMETHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-4-(HYDROXYMETHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-DIMETHYLPHENYL)-4-(HYDROXYMETHYLIDENE)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can be compared with other similar compounds, such as:

    Pyrazolones: These compounds share the pyrazolone core but differ in their substituents, leading to variations in their chemical and biological properties.

    Hydroxymethylidene derivatives: Compounds with the hydroxymethylidene group may have similar reactivity but differ in their overall structure and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-4-5-11(6-9(8)2)15-13(17)12(7-16)10(3)14-15/h4-7,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMHWNUWJIFQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (4.82 mL, 51.6 mmol) was added dropwise to an ice-cooled, stirred suspension of 1-(3,4-dimethylphenyl)-3-methyl-3-pyrazolin-5-one (8.70 g, 43.0 mmol) in dimethylformamide (18.0 mL) at such a rate as to maintain the temperature below 20° C. After the addition, the mixture was heated at 100° C. for 2 h, then cooled, poured into iced water (200 mL). The resulting mixture was stirred for 18 h, then filtered. The solid was washed with water and dried to give the title compound (7.83 g, 79%) as a cream-coloured powder. 1H NMR (300 MHz, d6-DMSO) δ 9.63 (s, 1H), 7.47 (s, 1H), 7.41 (d, J=8.1 Hz, 1H), 2.23 (d, J=8.2 Hz, 1H), 2.34 (s, 3H), 2.27 (s, 3H), 2.25 (s, 3H).
Quantity
4.82 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
79%

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